Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17567965
InChI: InChI=1S/C12H15NO3.ClH/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9;/h3-6,9,13H,2,7-8H2,1H3;1H
SMILES:
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol

Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride

CAS No.:

Cat. No.: VC17567965

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride -

Specification

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
IUPAC Name ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate;hydrochloride
Standard InChI InChI=1S/C12H15NO3.ClH/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9;/h3-6,9,13H,2,7-8H2,1H3;1H
Standard InChI Key DHPILALRWMUTHE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1COC2=CC=CC=C2N1.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a benzoxazine core—a bicyclic system combining a benzene ring fused with a six-membered oxazine ring. The ethyl acetate moiety at position 3 and the hydrochloride salt enhance its solubility and stability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₆ClNO₃
Molecular Weight257.71 g/mol
CAS Number1363405-52-0
IUPAC NameEthyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate hydrochloride
SolubilitySoluble in polar organic solvents (e.g., acetone, ethanol)

The hydrochloride salt formation improves crystallinity, facilitating purification and handling . Spectroscopic data, including ¹H NMR and ¹³C NMR, confirm the presence of characteristic signals for the benzoxazine ring (δ 6.8–7.2 ppm for aromatic protons) and the ethyl ester group (δ 1.2–4.3 ppm) .

Synthesis and Manufacturing

Synthesis typically proceeds via a two-step approach: (1) formation of the benzoxazine precursor and (2) esterification followed by hydrochloride salt formation.

Precursor Synthesis

The benzoxazine core is synthesized from 2-aminophenol and glyoxal under acidic conditions, yielding 2H-benzo oxazin-3(4H)-one . This intermediate is critical for subsequent functionalization.

Esterification and Salt Formation

In a representative procedure, 2H-benzo oxazin-3(4H)-one reacts with ethyl bromoacetate in the presence of K₂CO₃ in acetone at 60°C for 2 hours, achieving an 84% yield . The hydrochloride salt is then formed by treating the free base with HCl gas in anhydrous ethanol .

Table 2: Synthesis Optimization

ConditionMethod A (Acetone)Method B (DMF)
Temperature60°C100°C
SolventAcetoneDMF
Yield84%78%
Purity (HPLC)>95%>93%

Method A (acetone) offers superior yield and purity compared to DMF-based approaches, likely due to reduced side reactions .

Pharmacological Applications

Anti-Inflammatory Activity

In vitro studies demonstrate the compound’s ability to inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ (PGE₂) production by 40–60% at 10 μM concentrations. This aligns with structural analogs known to modulate arachidonic acid pathways .

Analgesic Effects

Rodent models reveal a 30% reduction in nociceptive response in hot-plate tests at 50 mg/kg doses, comparable to ibuprofen. The ester group enhances blood-brain barrier permeability, potentiating central nervous system activity .

Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 3.12 (dd, 1H, CH₂CO), 4.08 (q, 2H, OCH₂), 4.52 (m, 2H, NCH₂), 6.82–7.15 (m, 4H, aromatic) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 257.71 [M+H]⁺, consistent with the molecular formula .

X-ray Crystallography

Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2₁/c) with hydrogen bonding between the hydrochloride and ester oxygen, stabilizing the lattice .

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